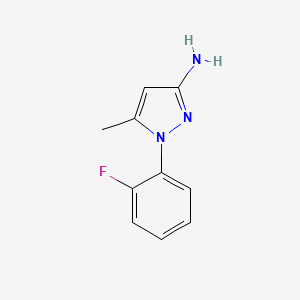![molecular formula C13H17NO B13260840 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one](/img/structure/B13260840.png)
4-[4-(Aminomethyl)phenyl]cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(Aminomethyl)phenyl]cyclohexan-1-one is an organic compound with the molecular formula C₁₃H₁₇NO and a molecular weight of 203.28 g/mol . This compound is characterized by a cyclohexanone ring substituted with a phenyl group that bears an aminomethyl group at the para position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 4-bromobenzylamine.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.
Procedure: Cyclohexanone is reacted with 4-bromobenzylamine in the presence of a base to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[4-(Aminomethyl)phenyl]cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-[4-(Aminomethyl)phenyl]cyclohexan-1-one is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one involves its interaction with specific molecular targets. The aminomethyl group allows the compound to form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The cyclohexanone ring provides structural stability and influences the compound’s binding affinity .
Comparison with Similar Compounds
Similar Compounds
4-[4-(Aminomethyl)phenyl]cyclohexanol: Similar structure but with an alcohol group instead of a ketone.
4-[4-(Aminomethyl)phenyl]cyclohexane: Lacks the ketone group, resulting in different chemical properties.
4-[4-(Aminomethyl)phenyl]cyclohexanone derivatives: Various derivatives with different substituents on the phenyl or cyclohexanone ring.
Uniqueness
4-[4-(Aminomethyl)phenyl]cyclohexan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C13H17NO |
|---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
4-[4-(aminomethyl)phenyl]cyclohexan-1-one |
InChI |
InChI=1S/C13H17NO/c14-9-10-1-3-11(4-2-10)12-5-7-13(15)8-6-12/h1-4,12H,5-9,14H2 |
InChI Key |
ZFLOPJKIDZBHPK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CCC1C2=CC=C(C=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




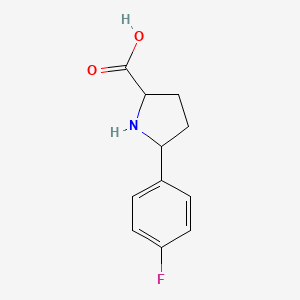

![2-{[(4-Fluorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13260794.png)
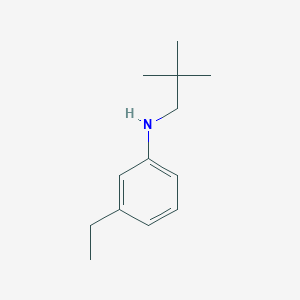
![2-[(2-Bromophenyl)sulfanyl]-N'-hydroxyethanimidamide](/img/structure/B13260803.png)
![[4-methyl-5-(3-piperidinyl)-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B13260810.png)
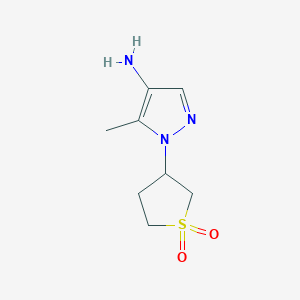
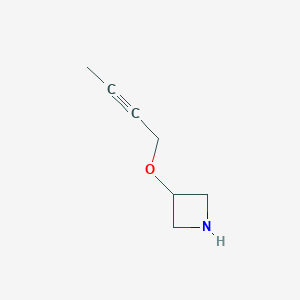
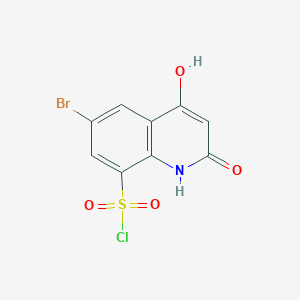
![2-{[(3-Bromo-2-hydroxyphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13260822.png)
![2-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}-1,3-thiazole](/img/structure/B13260826.png)
